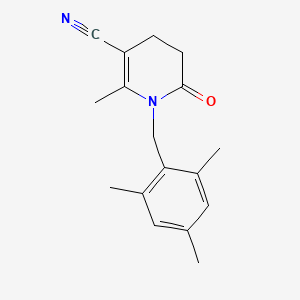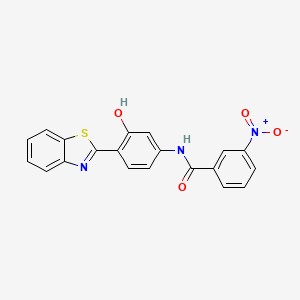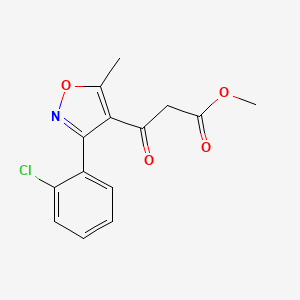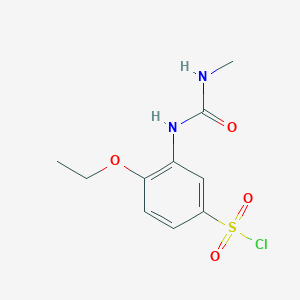
1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .Scientific Research Applications
Optical and Electronic Applications
Pyridine derivatives have been studied for their structural, optical, and electronic properties, highlighting their potential in creating advanced materials for electronics and photonic devices. For instance, research on pyrazolo pyridine derivatives demonstrated their suitability for fabricating heterojunctions with specific diode characteristics, including ideality factors and barrier heights. These materials could be utilized in photosensors, illustrating the broad applicability of pyridine derivatives in optoelectronics and sensor technology (Zedan, El-Taweel, & El-Menyawy, 2020).
Molecular Structure and Crystallography
The crystal and molecular structures of pyridine derivatives have been extensively analyzed, revealing insights into their conformation and stability. Studies on compounds like 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile and related pyridine derivatives showcase the importance of X-ray diffraction analysis in determining the polymorphic and molecular characteristics of these compounds. Such analyses are crucial for developing materials with desired physical and chemical properties (Jansone et al., 2007).
Synthesis and Chemical Reactivity
The synthesis and reactivity of pyridine and fused pyridine derivatives form a significant area of research, leading to the development of novel compounds with potential applications in drug discovery, material science, and catalysis. For example, the synthesis of new series of pyridine derivatives has been documented, revealing methods to produce compounds with varied functional groups, potentially leading to new classes of pharmaceuticals or materials with unique electronic properties (Al-Issa, 2012).
Corrosion Inhibition
Another application area for pyridine derivatives is in corrosion inhibition, where specific compounds have been evaluated for their effectiveness in protecting metals against corrosion in acidic environments. Studies on aryl pyrazolo pyridines, for instance, have demonstrated their potential as corrosion inhibitors for copper, highlighting the practical applications of pyridine derivatives in industrial processes and maintenance (Sudheer & Quraishi, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3,4-dihydropyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-7-12(2)16(13(3)8-11)10-19-14(4)15(9-18)5-6-17(19)20/h7-8H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGOXBMFCHMBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122287 | |
| Record name | 1,4,5,6-Tetrahydro-2-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338748-73-5 | |
| Record name | 1,4,5,6-Tetrahydro-2-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydro-2-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1636618.png)


![2-Biphenyl-4-yl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B1636635.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636641.png)

![4-[(3,5-dichlorophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1636648.png)





